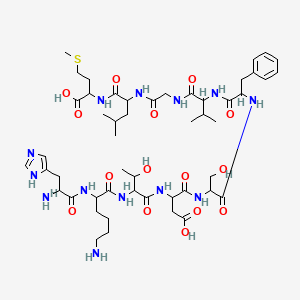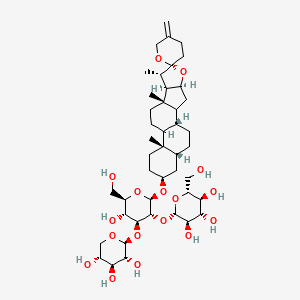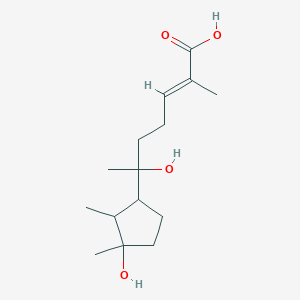
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Heptenoic Acid Chain: The heptenoic acid chain can be constructed through a series of aldol condensations and subsequent reductions.
Final Assembly: The final step involves the coupling of the cyclopentyl ring with the heptenoic acid chain, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Alkyl halides, esters.
Wissenschaftliche Forschungsanwendungen
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups and the double bond in the heptenoic acid chain allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)heptanoic acid: Lacks the double bond in the heptenoic acid chain.
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhexanoic acid: Has a shorter carbon chain.
Uniqueness
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond in the heptenoic acid chain, which provides it with distinct chemical reactivity and biological activity compared to its similar compounds.
Eigenschaften
Molekularformel |
C15H26O4 |
|---|---|
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C15H26O4/c1-10(13(16)17)6-5-8-15(4,19)12-7-9-14(3,18)11(12)2/h6,11-12,18-19H,5,7-9H2,1-4H3,(H,16,17)/b10-6+ |
InChI-Schlüssel |
ZPWDBKOJTSRRKI-UXBLZVDNSA-N |
Isomerische SMILES |
CC1C(CCC1(C)O)C(C)(CC/C=C(\C)/C(=O)O)O |
Kanonische SMILES |
CC1C(CCC1(C)O)C(C)(CCC=C(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)

![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)

![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
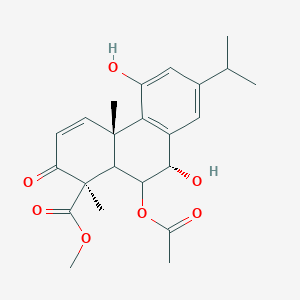
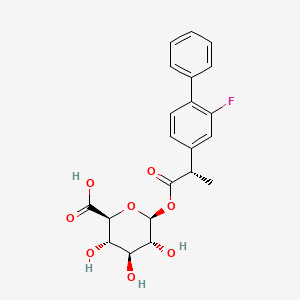
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
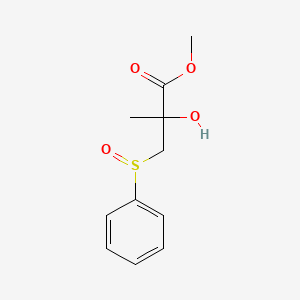
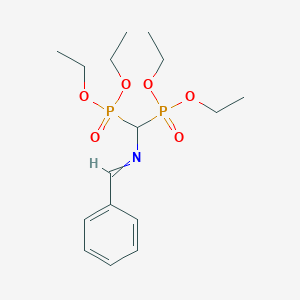
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
